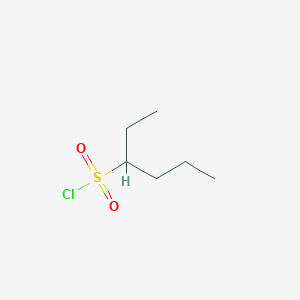
1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one” is a white crystalline solid . It has a melting point of 47-50 °C (lit.) and a boiling point of 175 °C15 mm Hg (lit.) . The compound has a density of 1.17 g/cm3 and a refractive index of 1.5170 (estimate) . It’s slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol, and toluene .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
- Endocrine Disruptors and Environmental Persistence : DDT and DDE, compounds with structural similarities to the specified chemical, have been identified as endocrine disruptors in humans and wildlife. Their ability to bioaccumulate and persist in the environment due to their lipophilic properties poses significant health risks (Burgos-Aceves et al., 2021).
- Aquatic Toxicity of Chlorophenols : The toxicity of chlorophenols, a group that includes compounds like 2-chlorophenol, to mammalian and aquatic life has been assessed. Despite generally moderate toxic effects, long-term exposure to certain chlorophenols can be considerably toxic to fish (Krijgsheld & Gen, 1986).
Chemical Properties and Applications
- Phosphonic Acid Applications : Phosphonic acids, characterized by a direct bond between carbon and phosphorus atoms, find applications across various fields due to their structural analogy with phosphate. They are utilized in drug design, materials science, and as bioactive compounds, showcasing the versatility of organophosphorus chemistry (Sevrain et al., 2017).
- Bioremediation of Contaminated Soils : Studies have explored the degradation of persistent organic pollutants like DDT in soils, highlighting the potential of bioremediation strategies to mitigate environmental contamination. Microbial processes can significantly reduce concentrations of such pollutants, providing a cost-effective approach to environmental cleanup (Foght et al., 2001).
Synthesis and Structural Analysis
- Synthetic Routes and Spectroscopic Analysis : The synthesis and structural properties of novel organic compounds, including those with chlorophenyl groups, have been extensively studied. Spectroscopic techniques and computational methods are key tools in understanding the conformation and reactivity of such molecules (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-5-11(12)13(17)9-15-7-3-4-10(16)8-15/h1-2,5-6,10,16H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCONAJLWLNZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















